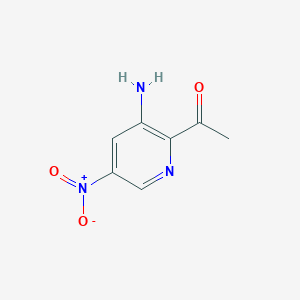

1-(3-Amino-5-nitropyridin-2-YL)ethanone

Beschreibung

1-(3-Amino-5-nitropyridin-2-yl)ethanone is a pyridine derivative featuring an acetyl group at position 2, an amino group at position 3, and a nitro group at position 5 of the pyridine ring. Its molecular formula is C₇H₇N₃O₃, with a molecular weight of 181.15 g/mol (as inferred from its positional isomer in ).

Eigenschaften

Molekularformel |

C7H7N3O3 |

|---|---|

Molekulargewicht |

181.15 g/mol |

IUPAC-Name |

1-(3-amino-5-nitropyridin-2-yl)ethanone |

InChI |

InChI=1S/C7H7N3O3/c1-4(11)7-6(8)2-5(3-9-7)10(12)13/h2-3H,8H2,1H3 |

InChI-Schlüssel |

ICFHQUWMPJPAET-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=C(C=C(C=N1)[N+](=O)[O-])N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Directed Nitration of Aminopyridine Precursors

A common approach involves nitration of 3-aminopyridine derivatives. For example, 4-chloro-2-aminopyridine undergoes nitration with fuming nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}4 $$) at 25–30°C to yield 4-chloro-2-amino-3-nitropyridine (Step III in). Subsequent acetylation at the 2-position is achieved via Friedel-Crafts acylation using acetyl chloride ($$ \text{CH}3\text{COCl} $$) in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) with aluminum chloride ($$ \text{AlCl}_3 $$) as a catalyst.

Reaction Conditions

- Nitration: 1:3 molar ratio of $$ \text{HNO}3 $$:$$ \text{H}2\text{SO}_4 $$, 3 hours, 70–75% yield.

- Acetylation: 0°C to room temperature, 4 hours, 60–65% yield.

Limitations : Competitive nitration at undesired positions and acetyl group instability under acidic conditions.

Nucleophilic Aromatic Substitution (SNAr)

Chloropyridine Intermediate Strategy

Starting with 2-chloro-3,5-dinitropyridine , the 2-chloro group is substituted with an acetyl moiety via SNAr. Potassium cyanide ($$ \text{KCN} $$) in dimethylformamide ($$ \text{DMF} $$) facilitates substitution, followed by hydrolysis to yield the acetyl group. The 5-nitro group is selectively reduced to an amine using hydrogen ($$ \text{H}_2 $$) and palladium on carbon ($$ \text{Pd/C} $$).

Reaction Conditions

- Substitution: $$ \text{KCN} $$, $$ \text{DMF} $$, 80°C, 6 hours, 55% yield.

- Reduction: $$ \text{H}_2 $$ (1 atm), $$ \text{Pd/C} $$, ethanol ($$ \text{EtOH} $$), 12 hours, 85% yield.

Advantages : High regioselectivity; suitable for scale-up.

Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A boronic ester derivative of acetyl is coupled with 3-amino-5-nitro-2-bromopyridine using tetrakis(triphenylphosphine)palladium(0) ($$ \text{Pd(PPh}3\text{)}4 $$) and sodium carbonate ($$ \text{Na}2\text{CO}3 $$) in toluene/ethanol.

Reaction Conditions

- Catalyst: $$ \text{Pd(PPh}3\text{)}4 $$ (5 mol%), 120°C, 24 hours.

- Yield: 40–50% (due to boronic ester instability).

Challenges : Limited availability of acetyl boronic esters and competing side reactions.

Cyclization Strategies

Kröhnke Pyridine Synthesis

A diketone (e.g., acetylacetone) reacts with ammonium acetate ($$ \text{NH}_4\text{OAc} $$) and nitromalonaldehyde to form the pyridine core. Functional groups are introduced sequentially:

- Nitration at position 5 using $$ \text{HNO}3/\text{H}2\text{SO}_4 $$.

- Amination via Hofmann degradation of a carboxamide intermediate.

Reaction Conditions

- Cyclization: 150°C, 8 hours, 30% yield.

- Nitration/Amination: 65–70% combined yield.

Limitations : Low overall yield due to multi-step complexity.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nitration | Nitration → Acetylation | 60–65 | High | Moderate |

| SNAr | Substitution → Reduction | 55–85 | Moderate | Low |

| Suzuki Coupling | Cross-coupling | 40–50 | Low | High |

| Cyclization | Cyclization → Functionalization | 30–70 | Low | Moderate |

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Amino-5-nitropyridin-2-YL)ethanone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Reagents like sodium hydroxide or ammonia in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Amino-5-nitropyridin-2-YL)ethanone, also known as 1-(3-nitropyridin-2-yl)ethanone, is an organic compound with the molecular formula . It features a pyridine ring with a nitro group at the 3-position and an amino group at the 5-position and an ethanone functional group.

Scientific Research Applications

Research suggests that 1-(3-Amino-5-nitropyridin-2-YL)ethanone has potential biological activities, especially in antimicrobial and anticancer research. Its structural features may allow it to interact with biological targets, making it a candidate for pharmacological studies.

Synthesis

The synthesis of 1-(3-Amino-5-nitropyridin-2-YL)ethanone typically involves several methods. One novel approach involves the synthesis of highly functionalized 2-aminopyridine derivatives through a three-component reaction . For example, the reaction of (Z)-N-(4-methylphenethyl)-2-nitroethene-1,1-diamine, DMF-DMA, and ethyl 3-oxobutanoate can be used . The optimal reaction conditions for synthesizing the target molecule involve using as a promoter in 1,4-dioxane at reflux temperature . The reaction does not proceed in acetone, ethanol, or acetonitrile .

Wirkmechanismus

The mechanism of action of 1-(3-Amino-5-nitropyridin-2-YL)ethanone involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The compound may also undergo metabolic transformations that enhance its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

1-(4-Amino-5-nitropyridin-3-yl)ethanone

- Structure: Positional isomer of the target compound, with amino and nitro groups at positions 4 and 5, respectively.

- The positional shift of the amino group may alter hydrogen-bonding capacity and reactivity in cross-coupling reactions .

1-(5-Nitropyridin-2-yl)ethanone (CAS 31557-75-2)

- Structure: Lacks the amino group but retains the nitro group at position 3.

- Properties: Higher lipophilicity due to the absence of the polar amino group. Classified under GHS/CLP regulations with precautionary measures (e.g., avoid inhalation). Used in intermediate synthesis .

1-(3-Nitropyridin-2-yl)ethanone (CAS 194278-44-9)

- Properties: Molecular weight 166.13 g/mol, lower than the target compound.

Benzene Ring Analogs

1-(2-Amino-5-nitrophenyl)ethanone (CAS 69976-70-1)

- Structure: Benzene ring with amino (position 2) and nitro (position 5) groups.

- Properties : Similarity score 0.86 to the target compound. The benzene core lacks the pyridine’s nitrogen, reducing aromatic π-system polarization. This may decrease solubility in polar solvents compared to pyridine derivatives .

1-(5-Chloro-2-nitrophenyl)ethanone

- Structure : Chloro (position 5) and nitro (position 2) substituents on benzene.

- Properties: Chlorine’s electronegativity enhances stability but reduces reactivity in nucleophilic aromatic substitution compared to amino-containing analogs. Used in synthesizing dyes and agrochemicals .

Heterocyclic Derivatives

1-(3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone

- Structure : Complex fused-ring system with thiophene and cyclopentane moieties.

- Properties : Molecular formula C₁₂H₁₂N₂OS , higher molecular weight (232.30 g/mol ) due to the fused rings. The thiophene sulfur may increase metabolic stability in drug design compared to simpler pyridines .

1-(2-Amino-5-methylthiazol-4-yl)ethanone (CAS 40353-62-6)

- Structure: Thiazole ring with amino and methyl groups.

- Properties: Molecular formula C₆H₈N₂OS.

Physicochemical and Reactivity Trends

Electronic Effects

- Electron-Donating Groups (e.g., -NH₂): Enhance aromatic ring reactivity in electrophilic substitution (e.g., bromination). The amino group in the target compound increases solubility in aqueous media via hydrogen bonding .

- Electron-Withdrawing Groups (e.g., -NO₂): Reduce basicity of the pyridine nitrogen. The nitro group in the target compound stabilizes negative charges, favoring reactions like nitro reduction to amines .

Thermal Stability

- Melting Points: Pyridine derivatives with nitro groups (e.g., 1-(5-nitropyridin-2-yl)ethanone) typically exhibit higher melting points (>150°C) due to dipole-dipole interactions. Amino-substituted analogs may have lower melting points due to hydrogen-bond disruption .

Comparison with Other Methods

- 1-(2-Amino-5-nitrophenyl)ethanone: Synthesized via selective nitration of acetophenone derivatives followed by amination .

- 1-(3-Nitropyridin-2-yl)ethanone: Prepared through nitration of 2-acetylpyridine under controlled conditions .

Q & A

Q. What are the established synthetic routes for 1-(3-Amino-5-nitropyridin-2-yl)ethanone, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves nitration and amination of pyridine derivatives. For analogous compounds (e.g., 1-(2-amino-5-methoxyphenyl)ethanone), protocols include Friedel-Crafts acylation or condensation reactions under anhydrous conditions. Optimize yields by controlling temperature (e.g., reflux in acetonitrile or toluene), using catalysts like AlCl₃, and employing inert atmospheres to prevent oxidation. Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) enhances purity . Monitor reaction progress using TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing 1-(3-Amino-5-nitropyridin-2-yl)ethanone, and how should conflicting data be resolved?

- Methodological Answer : Use ¹H/¹³C NMR to confirm aromatic proton environments and ketone functionality (e.g., δ ~2.5 ppm for acetyl groups). FT-IR identifies nitro (1520–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches. Mass spectrometry (EI or ESI) verifies molecular weight. If spectral data conflicts (e.g., unexpected peaks), cross-validate with X-ray crystallography (via SHELX programs) for unambiguous structural determination. For impurities, employ preparative HPLC or GC-MS to isolate and identify byproducts .

Q. What safety protocols are recommended for handling 1-(3-Amino-5-nitropyridin-2-yl)ethanone given limited toxicological data?

- Methodological Answer : Follow GHS/CLP guidelines (e.g., EC Regulation 2020/878): Use fume hoods to avoid inhalation (P261), wear nitrile gloves/lab coats (P262), and store in airtight containers. Conduct toxicity assessments via Ames tests or acute toxicity studies in model organisms. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 1-(3-Amino-5-nitropyridin-2-yl)ethanone in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to map electron density on the nitro and amino groups, identifying electrophilic/nucleophilic sites. Simulate transition states for reactions like nitro-group reduction or acetyl-group substitution. Compare with experimental kinetics (e.g., UV-Vis monitoring of reaction rates) to validate predictions. Solvent effects can be modeled using COSMO-RS .

Q. What strategies enable the synthesis of novel derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Functionalize the amino group via reductive amination or acylation. For example, react with acyl chlorides to form amides or with aldehydes to generate Schiff bases. Introduce halogens (e.g., Cl, F) via electrophilic substitution. Optimize regioselectivity using directing groups (e.g., methoxy) and Lewis acids (e.g., FeCl₃). Characterize derivatives via XRD to correlate structural motifs with bioactivity (e.g., antimicrobial assays) .

Q. How should researchers address discrepancies between theoretical and experimental spectral data for this compound?

- Methodological Answer : Re-examine synthesis for impurities (e.g., unreacted precursors via GC-MS). If tautomerism is suspected (e.g., keto-enol shifts), conduct variable-temperature NMR. For crystallographic mismatches, refine data using SHELXL (e.g., twinning correction or anisotropic displacement parameters). Cross-reference with databases like NIST Chemistry WebBook for benchmark spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.